6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
- Its chemical structure consists of a pyridine ring, an indole moiety, and an amide group.
- Researchers have explored its pharmacological properties due to its interactions with specific receptors.
WAY-639715: is a synthetic compound primarily investigated for its potential therapeutic applications.
Preparation Methods
Synthetic Routes: The synthesis of WAY-639715 involves several steps, including cyclization reactions and amide bond formation.
Reaction Conditions: Specific conditions vary, but typical steps include coupling reactions, cyclization using reagents like phosphorus oxychloride, and purification.
Industrial Production: While industrial-scale production details are limited, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Reactivity: WAY-639715 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioavailability, and pharmacological activity.
Scientific Research Applications
Chemistry: WAY-639715 serves as a scaffold for designing novel compounds with specific receptor affinity.
Biology: It has been studied for potential interactions with neurotransmitter receptors, particularly serotonin receptors.
Medicine: Researchers explore its role in treating neurological disorders, mood-related conditions, and pain management.
Industry: WAY-639715’s derivatives may find applications in drug development.
Mechanism of Action
Targets: WAY-639715 interacts with serotonin receptors (e.g., 5-HT₁A, 5-HT₇) and possibly others.
Pathways: Activation of these receptors modulates neurotransmission, affecting mood, cognition, and pain perception.
Comparison with Similar Compounds
Uniqueness: WAY-639715’s distinct structure sets it apart from related compounds.
Similar Compounds: Other indole-based compounds, such as buspirone and WAY-100635, share some features but differ in receptor selectivity.
Remember that further research and clinical studies are essential to fully understand WAY-639715’s potential. If you need more specific details or references, feel free to ask!
Properties
Molecular Formula |
C17H16FN5S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16FN5S/c1-11-4-2-3-5-14(11)20-17-22-15(21-16(19)23-17)10-24-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H3,19,20,21,22,23) |
InChI Key |
AAFATYSWBYJIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)F |
Origin of Product |
United States |
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